2-methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole
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Overview
Description
2-methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, an azetidine ring, and a trifluoromethyl group
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable amine and an epoxide, the azetidine ring can be formed via nucleophilic substitution.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Coupling with the Imidazole Ring: The final step involves coupling the azetidine derivative with an imidazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the benzoyl group yields benzyl alcohol derivatives.
Scientific Research Applications
2-methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets, such as enzymes or receptors.
Chemical Biology: The compound serves as a tool to probe the function of biological systems and to develop new biochemical assays.
Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-imidazole: Lacks the azetidine and trifluoromethyl groups, resulting in different chemical properties and biological activities.
1-benzoyl-3-azetidine: Does not contain the imidazole ring, which is crucial for certain biological interactions.
4-(trifluoromethyl)benzoyl derivatives: These compounds share the trifluoromethyl group but differ in other structural aspects.
Uniqueness
The uniqueness of 2-methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole lies in its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the azetidine and imidazole rings provide a framework for diverse chemical modifications and interactions.
Properties
IUPAC Name |
[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-11-20-6-7-21(11)8-12-9-22(10-12)15(23)13-2-4-14(5-3-13)16(17,18)19/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYWBRRDCSTKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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